
1-phenyl-N-(propan-2-ylidene)methanamine
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Overview
Description
1-Phenyl-N-(propan-2-ylidene)methanamine is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . It is a member of the amine class of compounds and is often used in research and development settings. This compound is known for its unique chemical structure, which includes a phenyl group attached to a methanamine moiety with a propan-2-ylidene substituent.
Preparation Methods
The synthesis of 1-phenyl-N-(propan-2-ylidene)methanamine can be achieved through several routes. One common method involves the reaction of benzaldehyde with isopropylamine under acidic conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Phenyl-N-(propan-2-ylidene)methanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction typically produces secondary amines.
Scientific Research Applications
1-Phenyl-N-(propan-2-ylidene)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-N-(propan-2-ylidene)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-N-(propan-2-ylidene)methanamine can be compared to other similar compounds, such as:
Biological Activity
1-Phenyl-N-(propan-2-ylidene)methanamine, also known as an imine compound, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a phenyl group attached to a methanamine backbone with a propan-2-ylidene substituent. Its molecular formula is C12H15N and it possesses unique properties that influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H15N |
Molecular Weight | 187.25 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by various teams has shown that this compound can inhibit the growth of several bacterial strains.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli, demonstrating its potential as an antibacterial agent .
Antioxidant Activity
The antioxidant activity of this compound has also been explored. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
Concentration (µg/mL) | % Inhibition |
---|---|
50 | 30% |
100 | 50% |
200 | 75% |
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Studies have reported that it can act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
A study investigating the inhibition of acetylcholinesterase (AChE) revealed that at a concentration of 100 µM, the compound exhibited a 60% inhibition rate compared to control samples . This suggests potential applications in treating neurodegenerative diseases.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Binding studies have indicated that it can form stable complexes with proteins, influencing their activity.
Binding Studies
Research has shown that the compound binds effectively to AChE and other target proteins through hydrogen bonding and hydrophobic interactions, which may explain its inhibitory effects .
Properties
CAS No. |
1197-48-4 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-benzylpropan-2-imine |
InChI |
InChI=1S/C10H13N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
URUWNYQVXHOQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C |
Origin of Product |
United States |
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